N'-(2-methylbenzoyl)adamantane-1-carbohydrazide
Overview
Description
N’-(2-methylbenzoyl)adamantane-1-carbohydrazide is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique properties and diverse therapeutic applications. The incorporation of the adamantane moiety enhances the stability and distribution of the compound in biological systems, making it valuable for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methylbenzoyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for N’-(2-methylbenzoyl)adamantane-1-carbohydrazide are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(2-methylbenzoyl)adamantane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-(2-methylbenzoyl)adamantane-1-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of N’-(2-methylbenzoyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. The compound can disrupt enzyme activity, inhibit viral replication, and interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carbohydrazide: A precursor to N’-(2-methylbenzoyl)adamantane-1-carbohydrazide with similar structural features.
2-methylbenzoyl chloride: A reagent used in the synthesis of the compound.
Adamantane derivatives: Compounds with the adamantane moiety, known for their diverse pharmacological effects
Uniqueness
N’-(2-methylbenzoyl)adamantane-1-carbohydrazide is unique due to its specific combination of the adamantane moiety and the 2-methylbenzoyl group. This combination enhances its stability, bioavailability, and therapeutic potential compared to other adamantane derivatives .
Properties
IUPAC Name |
N'-(2-methylbenzoyl)adamantane-1-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-4-2-3-5-16(12)17(22)20-21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJBHYCIRIQQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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